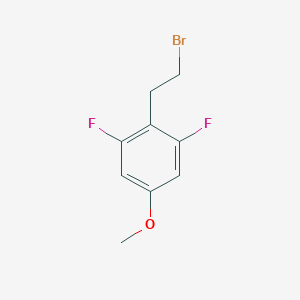
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two fluorine atoms, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-ethyl-1,3-difluoro-5-methoxybenzene. This reaction typically requires the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of brominating agent and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
Substitution: Products include 2-(2-Hydroxyethyl)-1,3-difluoro-5-methoxybenzene, 2-(2-Aminoethyl)-1,3-difluoro-5-methoxybenzene, and 2-(2-Mercaptoethyl)-1,3-difluoro-5-methoxybenzene.
Oxidation: Products include 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzaldehyde and 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzoic acid.
Reduction: The major product is 2-Ethyl-1,3-difluoro-5-methoxybenzene.
Scientific Research Applications
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets in a specific manner.
Industry: The compound is used in the development of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity, modulating its overall activity.
Comparison with Similar Compounds
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:
2-(2-Bromoethyl)-1,3-difluorobenzene: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
2-(2-Bromoethyl)-1,3-difluoro-5-chlorobenzene: The presence of a chlorine atom instead of a methoxy group can lead to different reactivity and biological activity.
2-(2-Bromoethyl)-1,3-difluoro-5-nitrobenzene:
The presence of the methoxy group in this compound makes it unique, as it can participate in specific chemical reactions and influence the compound’s overall properties.
Properties
Molecular Formula |
C9H9BrF2O |
|---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1,3-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-13-6-4-8(11)7(2-3-10)9(12)5-6/h4-5H,2-3H2,1H3 |
InChI Key |
RDVSGZMMTMRQIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















